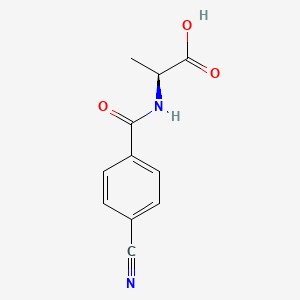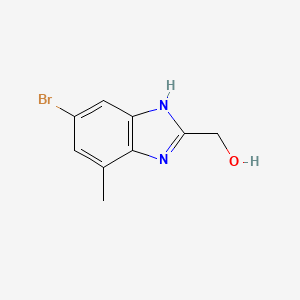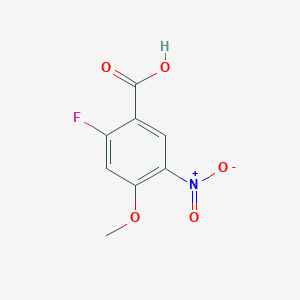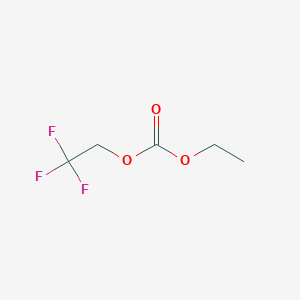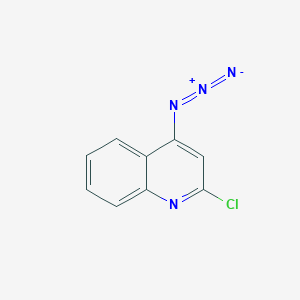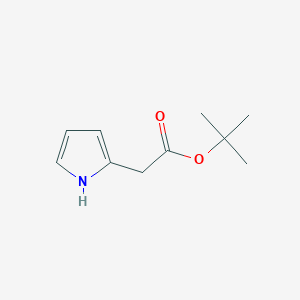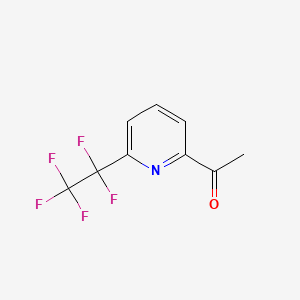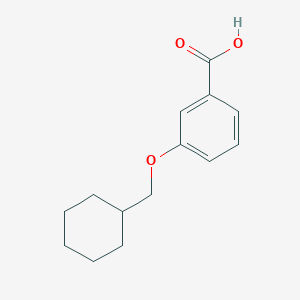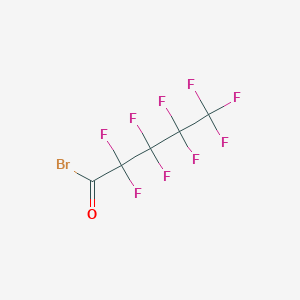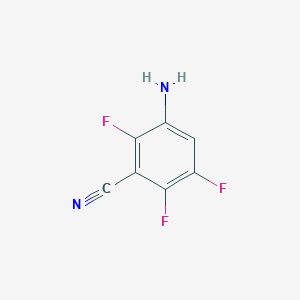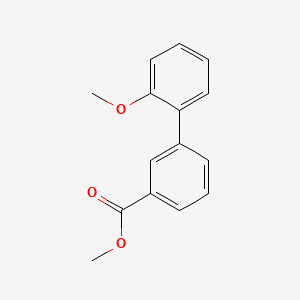
Methyl 3-(2-methoxyphenyl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reduction on Catalysts
A study investigated the reduction of methyl benzoate, including methyl 3-(2-methoxyphenyl)benzoate, on yttrium oxide catalysts. This research demonstrated that benzoic acid and benzoate esters are reduced to benzaldehyde via surface benzoate with hydrogen transferred from the gas phase to the final product by surface hydroxyl groups (King & Strojny, 1982).
Photophysical Properties
Another study focused on the synthesis of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated its photophysical properties in various solvents. The introduction of methoxy and cyano groups to the thiophenyl moiety resulted in unique characters in luminescence properties (Kim et al., 2021).
Physico-Chemical Properties and Beta-Adrenolytic Activity
A study examined the physico-chemical properties of compounds including derivatives of 2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl) amino]benzoates. These compounds showed potential ultra-short beta-adrenolytic activity, and the study aimed to establish a correlation between their structure and biological activity (Stankovicová et al., 2014).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor with antiproliferative activity toward human cancer cells. The study suggested that its activity is likely due to the inhibition of tubulin polymerization (Minegishi et al., 2015).
Chymotrypsin Inhibitory and Antimicrobial Activity
Methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate, a related compound, exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii. This study highlighted its potential in antimicrobial applications (Atta-ur-rahman et al., 1997).
Structural Analysis and Antioxidant Activity
The structure and antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were analyzed both experimentally and theoretically. This research provided insights into the chemical reactivity and antioxidant properties of such compounds (Demir et al., 2015).
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets via various mechanisms, such as free radical reactions and nucleophilic substitutions
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in microbial resistance
Result of Action
Related compounds have been shown to have various effects, such as antimicrobial activity
Action Environment
The action, efficacy, and stability of Methyl 3-(2-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, related compounds have been shown to be effective pesticides, suggesting that they may be influenced by factors such as temperature and humidity . Additionally, safety data sheets suggest that this compound may have combustible properties and form explosive mixtures with air on intense heating .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
methyl 3-(2-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPAXIJLKCVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185550 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168618-50-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

